molecular formula C16H13FN2S B12940187 1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- CAS No. 265113-37-9

1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-

Katalognummer: B12940187
CAS-Nummer: 265113-37-9
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: DPAHIKXMXAXCNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methylthiophenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole typically involves the condensation of 4-fluoroaniline and 4-(methylthio)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

    Biological Studies: It is used in studying enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and methylthiophenyl groups enhance its binding affinity and selectivity towards these targets. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with the target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)urea
  • (4-Fluorophenyl)(4-(methylthio)phenyl)methanol

Comparison: 1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct biological properties compared to other similar compounds. The fluorophenyl and methylthiophenyl groups further enhance its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields.

Eigenschaften

CAS-Nummer

265113-37-9

Molekularformel

C16H13FN2S

Molekulargewicht

284.4 g/mol

IUPAC-Name

1-(4-fluorophenyl)-5-(4-methylsulfanylphenyl)imidazole

InChI

InChI=1S/C16H13FN2S/c1-20-15-8-2-12(3-9-15)16-10-18-11-19(16)14-6-4-13(17)5-7-14/h2-11H,1H3

InChI-Schlüssel

DPAHIKXMXAXCNO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.